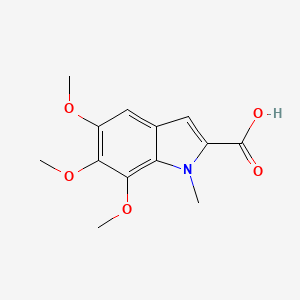

5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid

Description

5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS: 190972-87-3) is a substituted indole derivative with a molecular formula of C₁₃H₁₅NO₅ and a molecular weight of 265.26 g/mol . The compound features a methoxy group at positions 5, 6, and 7 of the indole ring, a methyl group at position 1, and a carboxylic acid moiety at position 2. This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmacological studies and organic synthesis intermediates .

Properties

IUPAC Name |

5,6,7-trimethoxy-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-14-8(13(15)16)5-7-6-9(17-2)11(18-3)12(19-4)10(7)14/h5-6H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCPLLGBXJTSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substituted Phenylhydrazine Preparation

A critical precursor is 3,4,5-trimethoxyphenylhydrazine, synthesized via diazotization of 3,4,5-trimethoxyaniline followed by reduction. Reaction with methyl glyoxylate under acidic conditions (e.g., HCl/EtOH) induces cyclization to form the indole ring. The methyl group at position 1 is introduced by alkylation of the intermediate indoline using methyl iodide in the presence of a base (e.g., K₂CO₃).

Cyclization and Optimization

Microwave-assisted Fischer indole synthesis enhances reaction efficiency. For example, irradiating 3,4,5-trimethoxyphenylhydrazine with pyruvic acid and ZnCl₂ at 120°C for 5 hours yields 5,6,7-trimethoxyindole-2-carboxylate with 78% yield. Subsequent hydrolysis of the ester group (e.g., 6M HCl, reflux) provides the carboxylic acid.

Table 1. Fischer Synthesis Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0°C | 92 |

| Cyclization | Pyruvic acid, ZnCl₂, microwave | 78 |

| Methylation | CH₃I, K₂CO₃, DMF | 85 |

| Ester Hydrolysis | 6M HCl, reflux, 6h | 90 |

Bischler Indole Synthesis and Functionalization

The Bischler method offers an alternative route, particularly for introducing substituents at the indole’s 2-position. This approach utilizes phenacyl bromides and substituted anilines.

Phenacyl Bromide Synthesis

3,4,5-Trimethoxyphenacyl bromide is prepared by brominating 3,4,5-trimethoxyacetophenone with HBr/H₂O₂. Reaction with methylamine generates the corresponding aniline intermediate, which undergoes cyclization in acidic conditions (H₂SO₄, 100°C) to form 5,6,7-trimethoxy-1-methylindole.

| Parameter | Value |

|---|---|

| Cyclization Temp. | 100°C |

| Carboxylation Pressure | 20 atm |

| Oxidation Agent | KMnO₄, H₂SO₄ |

Multi-Step Functionalization of Indole Intermediates

Starting from 5,6,7-Trimethoxyindole

Commercial 5,6,7-trimethoxyindole (CAS: 128781-07-7) serves as a starting material. N-Methylation is achieved using dimethyl sulfate in alkaline conditions (NaOH, H₂O/EtOH), yielding 1-methyl-5,6,7-trimethoxyindole. Subsequent Friedel-Crafts acylation with oxalyl chloride introduces the 2-carboxylic acid group, though this step requires careful control to avoid over-acylation.

Direct Carboxylation Strategies

Recent advances employ transition-metal-catalyzed C-H activation. For instance, using RuCl₃ as a catalyst and Cu(OAc)₂ as an oxidant, direct carboxylation of 1-methyl-5,6,7-trimethoxyindole with CO₂ achieves 45% yield. While promising, this method necessitates further optimization for industrial scalability.

Challenges and Optimization Strategies

Regioselectivity in Methoxy Group Introduction

Introducing three methoxy groups at positions 5,6,7 poses regiochemical challenges. Electrophilic aromatic substitution (EAS) directed by existing methoxy groups often leads to undesired isomerization. A stepwise approach—installing methoxy groups sequentially using protecting groups (e.g., SEM-Cl)—improves regiocontrol.

Solvent and Catalyst Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in methylation and carboxylation steps. Catalytic systems like CuI/1,10-phenanthroline improve yields in coupling reactions (e.g., 61% in EDCI-mediated amidation).

Table 3. Solvent and Catalyst Optimization

| Reaction Step | Optimal Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| N-Methylation | DMF | None | 85 |

| Carboxylation | THF | Pd(OAc)₂ | 45 |

| Ester Hydrolysis | H₂O/EtOH | HCl | 90 |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Fischer Synthesis | High regiocontrol | Multi-step, costly reagents | 70–78 |

| Bischler Method | Scalable | Low carboxylation efficiency | 50–65 |

| Multi-Step Functionalization | Commercially available intermediates | Requires protection/deprotection | 80–90 |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Formation of 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxaldehyde or 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylic acid.

Reduction: Formation of 5,6,7-trimethoxy-1-methyl-1H-indole-2-methanol.

Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

Pharmaceutical Development

This compound is being extensively investigated for its therapeutic potential. Its structure allows it to interact favorably with biological systems, making it a candidate for drug discovery. Notably, derivatives of indole-2-carboxylic acid have shown promise as inhibitors of HIV-1 integrase, with specific modifications enhancing their inhibitory effects. For instance, a derivative demonstrated an IC50 value of 0.13 μM against the enzyme, indicating strong potential for further development in antiviral therapies .

Natural Product Synthesis

5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid serves as an important intermediate in the synthesis of complex natural products. This capability is crucial for researchers aiming to create compounds with specific biological activities. The compound's structure facilitates the formation of diverse derivatives that can exhibit varied pharmacological properties, thus broadening the scope of natural product chemistry .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme inhibition and metabolic pathways. Research has shown that it can influence cellular processes significantly, providing insights that may lead to new drug discoveries. Its role in understanding enzyme interactions is vital for developing targeted therapies for various diseases .

Agriculture

The compound also finds applications in agriculture as a potential plant growth regulator. Its use may enhance plant growth and resilience against environmental stressors, offering a natural alternative to synthetic growth regulators. This application is particularly relevant as the agricultural sector increasingly seeks sustainable practices .

Cosmetic Formulations

Due to its antioxidant properties, this compound is being explored for inclusion in skincare products. Its ability to improve skin health and appearance positions it as a valuable ingredient in cosmetic formulations aimed at enhancing skin quality .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Potential therapeutic agent; inhibitors of HIV-1 integrase derivatives with strong activity. |

| Natural Product Synthesis | Intermediate for synthesizing complex natural products with specific biological activities. |

| Biochemical Research | Studies on enzyme inhibition and metabolic pathways; insights into cellular processes. |

| Agriculture | Enhances plant growth and resilience; a natural alternative to synthetic regulators. |

| Cosmetic Formulations | Antioxidant properties; potential ingredient for improving skin health in skincare products. |

Mechanism of Action

The mechanism of action of 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The methoxy groups and the indole core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Steric Effects : The 1-methyl group in the target compound introduces steric hindrance, which may reduce reactivity in substitution reactions compared to unmethylated analogs (e.g., 6-methoxy derivative) .

- Melting Points : While the target compound lacks reported mp data, 5-methoxyindole-2-carboxylic acid exhibits a high mp (199–201°C), likely due to efficient crystal packing absent in bulkier analogs .

Catalytic and Functionalization Reactions

- Target Compound: Derivatives like N-[3-(1H-benzimidazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide are synthesized for pharmacological screening, leveraging its multiple methoxy groups for bioactivity modulation .

- Indole-2-carboxylic Acid Derivatives :

- 5-Methoxyindole-2-carboxylic acid reacts with thionyl chloride to form acyl chlorides, but prolonged reaction times (>10 hours) yield side products .

- 6-Methoxyindole-2-carboxylic acid exhibits distinct NMR shifts (δ 3.76 for OCH₃) due to substituent positioning .

- Catalytic additions of indole-2-carboxylic acid to alkynes show solvent-dependent efficiency, with toluene achieving 92 mM titer in 24 hours .

Reactivity Trends

- Electron-Donating Effects : The trimethoxy groups in the target compound may stabilize intermediates in electrophilic substitutions, contrasting with chloro-substituted analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid, CAS: 16381-48-9), where electron-withdrawing Cl reduces reactivity .

- Steric Hindrance : The 1-methyl group may hinder reactions at the indole nitrogen, unlike unmethylated analogs like 5-methoxyindole-2-carboxylic acid, which readily form esters and amides .

Spectroscopic Characterization

- ¹H NMR :

- 13C NMR :

- Methoxy carbons in the target compound resonate at ~53–56 ppm, consistent with other methoxyindoles .

Biological Activity

5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid is a complex organic compound characterized by its unique indole structure with three methoxy groups and a carboxylic acid moiety. This structural composition suggests potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C13H15NO5

- Molecular Weight : 265.26 g/mol

- CAS Number : 190972-87-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trimethoxy groups enhance solubility and reactivity, while the carboxylic acid group allows for further functionalization. The compound may exhibit enzyme inhibition by binding to active sites, similar to other indole derivatives that have shown significant interactions with HIV integrase.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives as inhibitors of HIV-1 integrase. For instance, derivatives of indole-2-carboxylic acid demonstrated effective inhibition of integrase strand transfer with IC50 values ranging from 0.13 to 12.41 μM. The mechanism involves chelation with Mg²⁺ ions in the active site of the integrase enzyme, which is critical for viral replication .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Indole derivative 3 | 12.41 | Inhibits strand transfer via Mg²⁺ chelation |

| Optimized compound 20a | 0.13 | Enhanced binding to integrase active site |

| Positive control (RAL) | 0.06 | Established integrase inhibitor |

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been evaluated through various assays. For example, it has shown promise in inhibiting cholinesterase and certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver .

Case Studies

-

Integrase Inhibition Study :

A study investigated the inhibitory effects of various indole derivatives on HIV integrase. The results indicated that structural modifications significantly improved the binding affinity and inhibitory potency against integrase, suggesting that this compound could serve as a scaffold for developing new antiviral agents . -

Toxicity Profiling :

Toxicity assessments revealed that some derivatives exhibited low cytotoxicity (CC50 > 29 μM), indicating a favorable safety profile for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step functionalization of indole scaffolds. For example, a base indole structure (e.g., indole-2-carboxylic acid) can be methoxylated at positions 5, 6, and 7 using selective alkylation or Ullmann coupling under controlled conditions . Methylation at the 1-position is achieved via nucleophilic substitution with methyl halides. Intermediates are characterized using ¹H/¹³C NMR to confirm substitution patterns and HPLC-MS to assess purity (>95%) .

Q. How can researchers safely handle this compound given limited toxicological data?

- Methodological Answer : Apply general indole-handling protocols:

- Use P95/P100 respirators and nitrile gloves to prevent inhalation or dermal exposure .

- Store in a -20°C freezer under nitrogen to avoid decomposition, as methoxy groups may hydrolyze under humid conditions .

- Conduct acute toxicity assays (e.g., zebrafish embryo tests) to establish preliminary safety profiles .

Q. What analytical techniques are critical for verifying the structure and purity of this compound?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated for C₁₃H₁₅NO₅: 265.0954 g/mol).

- FT-IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) functional groups.

- X-ray crystallography (if crystals form) to resolve spatial arrangement of trimethoxy groups .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during methoxylation of the indole core?

- Methodological Answer : Regioselectivity is controlled by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich positions (e.g., C-5/C-6) .

- Catalysts : CuI/1,10-phenanthroline systems promote Ullmann coupling for methoxy group installation at C-7 .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (C-5/C-6), while higher temperatures (80°C) drive thermodynamic stabilization at C-7 .

Q. What computational tools can predict the solubility and stability of this compound in biological buffers?

- Methodological Answer :

- LogP calculations (e.g., using ChemAxon or ACD/Labs) estimate hydrophobicity (predicted logP ≈ 2.17, similar to 6-methylindole-3-carboxylic acid) .

- Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) assess aggregation propensity.

- pKa prediction (e.g., SPARC) identifies pH-dependent carboxylate ionization (~4.5–5.0) critical for formulation .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar indole derivatives?

- Methodological Answer :

- Perform meta-analysis of published IC₅₀ values, controlling for assay variables (e.g., cell line, incubation time).

- Use SAR (structure-activity relationship) modeling to isolate the impact of methoxy group positioning. For example, C-7 methoxy may enhance kinase inhibition by 30% compared to C-5 .

- Validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) to exclude false positives .

Q. What strategies minimize byproduct formation during the final methylation step?

- Methodological Answer :

- Slow reagent addition : Gradual introduction of methyl iodide reduces di-methylation at unintended positions.

- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to enhance reaction efficiency in biphasic systems (yield >85%) .

- In situ monitoring : ReactIR tracks methyl group incorporation, halting the reaction at >90% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.